molecular formula C23H21F3N4OS2 B2749949 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 627053-26-3

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2749949
CAS No.: 627053-26-3
M. Wt: 490.56
InChI Key: QBFHWZUOCKTSTO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class of heterocyclic molecules, characterized by a fused bicyclic scaffold integrating thiophene and quinoline moieties. Its structure includes:

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) substituent on the carboxamide, introducing a rigid, partially saturated benzothiophene ring with a cyano group for electronic modulation.
  • 6-methyl and 4-(trifluoromethyl) groups, which likely improve lipophilicity and metabolic stability .

Properties

IUPAC Name

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4OS2/c1-10-6-7-14-12(8-10)17(23(24,25)26)16-18(28)19(33-22(16)29-14)20(31)30-21-13(9-27)11-4-2-3-5-15(11)32-21/h10H,2-8,28H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFHWZUOCKTSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation. It has been suggested that the compound exerts its effects at the molecular level through these interactions.

Biological Activity

The compound 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F3N4OS2C_{23}H_{21}F_3N_4OS_2, with a molecular weight of approximately 490.56 g/mol. The structure includes multiple pharmacophores that contribute to its biological activity:

Structural FeatureDescription
Cyano Group Potentially involved in biological interactions
Benzothiophene Moiety Known for various pharmacological activities
Thienoquinoline Core Associated with anticancer properties

Anti-inflammatory Activity

Preliminary studies indicate that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme implicated in inflammatory processes. In silico molecular docking studies suggest that it binds effectively to the active site of 5-LOX, which could translate into anti-inflammatory effects in vivo .

A comparative analysis with similar compounds shows that derivatives containing the benzothiophene structure often exhibit significant anti-inflammatory properties:

Compound NameStructural FeaturesBiological Activity
N-(3-cyano-4,5-dihydrobenzo[b]thiophen-2-YL)-acetamideBenzothiophene derivativePotential anti-inflammatory
N-(3-cyano-thieno[3,2-b]pyridine)Thienopyridine structureAntimicrobial activity reported
N-(4-cyanobenzothiazole)Benzothiazole coreAnticancer properties

Anticancer Activity

The compound has shown promising results in various anticancer assays. For instance, it has been evaluated against human cancer cell lines such as THP-1 (human monocytic leukemia) and MCF-7 (breast carcinoma). The IC50 values for these cell lines ranged from 1.4 to 6 μM, indicating significant cytotoxicity .

Furthermore, it has been reported that compounds similar to this one can inhibit DNA replication and induce apoptosis in cancer cells. The dual action of inhibiting both bacterial growth and cancer cell proliferation makes this class of compounds particularly interesting for therapeutic development.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits strong antibacterial activity against Staphylococcus aureus and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.070 μM for some derivatives .

The mechanism by which this compound exerts its effects involves interaction with specific kinases. For example, related compounds have been identified as selective inhibitors of JNK2 and JNK3 , which are crucial in regulating apoptosis and inflammation . The unique binding mode observed through X-ray crystallography suggests a potential pathway for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound R1: 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl; R2: CH₃; R3: CF₃ C₂₅H₂₂F₃N₃OS₂ 525.6 Benzothiophene with cyano group; trifluoromethyl at position 4
664994-07-4 () R1: 3-chloro-4-methoxyphenyl; R2: C₂H₅; R3: H C₂₁H₂₂ClN₃O₂S 415.9 Chlorine and methoxy groups enhance polarity
445269-11-4 () R1: 2,4-difluorophenyl; R2: C₂H₅; R3: H C₂₀H₁₉F₂N₃OS 387.4 Fluorine atoms improve metabolic stability
626227-84-7 () R1: 4-methylphenyl; R2: H; R3: CF₃ C₂₀H₁₈F₃N₃OS 405.4 Trifluoromethyl at position 4; methylphenyl for hydrophobicity
CID 3621987 () R1: 2,4,6-tribromophenyl; R2: H; R3: H C₁₈H₁₄Br₃N₃OS 594.1 Bromine substituents increase molecular weight and steric bulk

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and 626227-84-7 () is linked to increased metabolic stability and target affinity compared to non-fluorinated analogs (e.g., 664994-07-4) . The cyano group in the target compound’s benzothiophene moiety may enhance π-stacking interactions in biological systems, a feature absent in halogenated analogs () .

Hydrogen-Bonding Capacity: The 3-amino group in all compounds facilitates hydrogen bonding, critical for interactions with enzyme active sites (e.g., kinases or proteases) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The synthesis involves multi-step protocols, often employing nucleophilic acyl substitution and cyclization reactions. Key steps include:

  • Core structure assembly : Reacting tetrahydrobenzothiophene precursors with activated carbonyl intermediates (e.g., carboxamide derivatives) under anhydrous conditions (dry CH₂Cl₂) .
  • Functional group introduction : Trifluoromethyl and cyano groups are introduced via halogen exchange or nucleophilic addition, requiring strict temperature control (0–5°C for cyanation) .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/ethanol) ensures >95% purity .
Key Reaction Parameters Example Conditions
SolventDry CH₂Cl₂, DMF
Temperature0–5°C (cyanation step)
PurificationHPLC (C18 column)
Yield Optimization60–75% (multi-step)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms proton environments (e.g., NH₂ at δ 6.5–7.0 ppm) and carbon frameworks (tetrahydroquinoline carbons at δ 110–130 ppm) .
  • IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂F₃N₃O₂S₂: 518.12) .

Q. How can researchers design initial biological screening assays for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
  • Antibacterial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response studies : Use concentrations ranging from 1 nM–100 µM to establish potency thresholds .

Advanced Research Questions

Q. What strategies enhance selectivity in structural analogs of this compound?

  • Functional group substitution : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
  • Ring modification : Introduce heteroatoms (e.g., O instead of S in the thienoquinoline core) to alter pharmacokinetic properties .
  • Bioisosteric replacement : Use tetrahydroisoquinoline instead of tetrahydroquinoline to improve solubility .
Structural Modification Impact on Activity
Trifluoromethyl → NitroIncreased cytotoxicity
Thiophene → FuranReduced metabolic stability

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardize assays : Use identical cell lines (ATCC-verified) and protocols (e.g., 48-hour incubation for MTT) .
  • Control variables : Monitor solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity .
  • Mechanistic studies : Perform kinase inhibition profiling or ROS detection assays to identify off-target effects .

Q. Can computational modeling predict synthetic or bioactive outcomes for this compound?

  • Retrosynthetic analysis : Tools like Synthia™ or ASKCOS propose optimal routes by analyzing bond disconnections .
  • Docking simulations : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and prioritize analogs .
  • ADMET prediction : SwissADME estimates bioavailability (%F >30) and toxicity (AMES test) to guide lead optimization .

Methodological Considerations

  • Contradictory data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve structural ambiguities .
  • Scale-up challenges : Transition from batch to flow chemistry for hazardous steps (e.g., cyanation) to improve safety and yield .

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